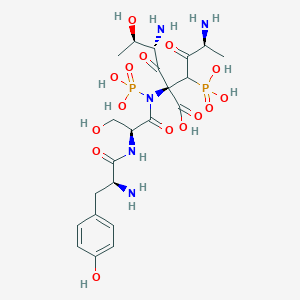
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine, also known as BSK-146, is a novel xanthine derivative that has been synthesized for scientific research purposes. The compound is a potent and selective antagonist of the A2A adenosine receptor, which plays a crucial role in regulating various physiological and pathological processes in the body.
Wissenschaftliche Forschungsanwendungen
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has been extensively used in scientific research to investigate the role of the A2A adenosine receptor in various physiological and pathological processes. The compound has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, cancer, and inflammation. (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has also been used to study the effects of adenosine receptor antagonists on the central nervous system, cardiovascular system, and immune system.
Wirkmechanismus
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine acts as a competitive antagonist of the A2A adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. The A2A receptor is involved in the regulation of various physiological functions, including neurotransmitter release, vasodilation, and immune response. By blocking the A2A receptor, (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine inhibits the downstream signaling pathways that are activated by adenosine, leading to a reduction in the physiological and pathological effects of adenosine.
Biochemical and Physiological Effects
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has been shown to have several biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine inhibits the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and migration of cancer cells. In vivo studies have shown that (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine improves motor function in animal models of Parkinson's disease and reduces inflammation in models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has several advantages as a research tool, including its high potency and selectivity for the A2A adenosine receptor, its stability in biological fluids, and its ability to penetrate the blood-brain barrier. However, the compound also has some limitations, such as its relatively low solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has opened up new avenues for research into the role of the A2A adenosine receptor in various physiological and pathological processes. Some of the future directions for research include the development of more potent and selective A2A receptor antagonists, the investigation of the effects of A2A receptor antagonists on other signaling pathways, and the evaluation of the therapeutic potential of (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine in clinical trials. Additionally, (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine could be used as a tool to study the role of the A2A receptor in other diseases, such as Alzheimer's disease and diabetes.
Synthesemethoden
The synthesis of (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine involves several steps, including the reaction of 4-bromobutyl bromide with 4-hydroxystyrene, followed by the reaction of the resulting product with 1,3-diethyl-7-methylxanthine. The final product is obtained through purification and characterization using various techniques, such as NMR spectroscopy and mass spectrometry.
Eigenschaften
CAS-Nummer |
155272-07-4 |
|---|---|
Produktname |
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine |
Molekularformel |
C22H27BrN4O3 |
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
8-[(E)-2-[4-(4-bromobutoxy)phenyl]ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C22H27BrN4O3/c1-4-26-20-19(21(28)27(5-2)22(26)29)25(3)18(24-20)13-10-16-8-11-17(12-9-16)30-15-7-6-14-23/h8-13H,4-7,14-15H2,1-3H3/b13-10+ |
InChI-Schlüssel |
ZXLWUYGUMUAQQJ-JLHYYAGUSA-N |
Isomerische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCCCCBr)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCBr)C |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCBr)C |
Synonyme |
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)


![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
